molecular formula C19H21ClO3 B4186572 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

Cat. No. B4186572
M. Wt: 332.8 g/mol
InChI Key: BTSFIHANBLKOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is a chemical compound that belongs to the family of benzaldehyde derivatives. It is also known as IPECA or Isoproturon ethylcarbamate. This chemical compound has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has biochemical and physiological effects on the body. It has been found to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. It has also been shown to have antimicrobial activity against a variety of pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are several future directions for the study of 5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand its therapeutic potential. Additionally, further research is needed to determine its safety and efficacy in humans.

Scientific Research Applications

5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

5-chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-13(2)17-6-4-14(3)10-19(17)23-9-8-22-18-7-5-16(20)11-15(18)12-21/h4-7,10-13H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFIHANBLKOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOC2=C(C=C(C=C2)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
5-chloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.